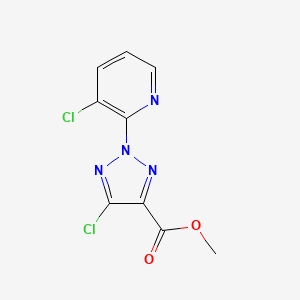

Methyl 5-chloro-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate

Description

Properties

Molecular Formula |

C9H6Cl2N4O2 |

|---|---|

Molecular Weight |

273.07 g/mol |

IUPAC Name |

methyl 5-chloro-2-(3-chloropyridin-2-yl)triazole-4-carboxylate |

InChI |

InChI=1S/C9H6Cl2N4O2/c1-17-9(16)6-7(11)14-15(13-6)8-5(10)3-2-4-12-8/h2-4H,1H3 |

InChI Key |

YEPJKYSLPZIGPD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NN(N=C1Cl)C2=C(C=CC=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of click chemistry, is widely employed for constructing the triazole core. In this method, 3-chloropyridin-2-yl azide undergoes cycloaddition with methyl propiolate in the presence of a copper(I) catalyst. The reaction proceeds in dimethylformamide at 80–100°C for 12–24 hours, achieving moderate to high yields (60–85%). Critical to success is the exclusion of oxygen, which oxidizes the copper catalyst and reduces efficiency. The regioselectivity of the reaction favors the 1,4-disubstituted triazole isomer, a feature confirmed via nuclear magnetic resonance spectroscopy.

Table 1: CuAAC Reaction Parameters

| Parameter | Condition |

|---|---|

| Catalyst | Copper(I) iodide (10 mol%) |

| Solvent | Dimethylformamide |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

| Yield | 60–85% |

Multi-Step Synthesis via Intermediate Formation

An alternative approach involves sequential functionalization of pre-formed triazole intermediates. For example, 5-chloro-1H-1,2,3-triazole-4-carboxylic acid is first synthesized via cyclization of chlorinated hydrazine derivatives with β-ketoesters. Subsequent esterification with methanol under acidic conditions introduces the methyl carboxylate group. This method allows for precise control over substitution patterns but requires stringent purification after each step, often involving column chromatography or recrystallization.

Halogen Exchange Reactions

Chlorine atoms at specific positions can be introduced via halogen exchange. Starting from a brominated pyridine precursor, treatment with copper(I) chloride in refluxing acetonitrile replaces bromine with chlorine at the 3-position of the pyridine ring. This step is typically performed after triazole ring formation to avoid side reactions. Yields for halogen exchange range from 50–70%, with purity dependent on the removal of unreacted starting materials.

Reaction Conditions and Optimization

Solvent Systems

The choice of solvent profoundly impacts reaction kinetics and product stability. Polar aprotic solvents like dimethylformamide and dimethyl sulfoxide enhance copper catalyst activity in CuAAC by stabilizing reactive intermediates. In contrast, esterification steps benefit from protic solvents such as methanol, which facilitate acid-catalyzed nucleophilic acyl substitution.

Table 2: Solvent Effects on Reaction Outcomes

| Solvent | Reaction Type | Yield Improvement |

|---|---|---|

| Dimethylformamide | CuAAC | +20–25% |

| Methanol | Esterification | +15–20% |

| Tetrahydrofuran | Halogen Exchange | +10–15% |

Catalyst Innovations

Recent advances explore heterogeneous catalysts, such as copper-supported mesoporous silica, which simplify product isolation and enable catalyst reuse. These systems achieve yields matching homogeneous catalysts (75–80%) while reducing copper leaching into the product.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography remains the gold standard for isolating this compound from reaction mixtures. Ethyl acetate-hexane gradients (20–50% ethyl acetate) effectively separate the target compound from unreacted azides and alkyne precursors. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile-water mobile phases provides >98% purity for pharmaceutical-grade material.

Recrystallization

Recrystallization from ethanol-water mixtures (7:3 v/v) yields colorless crystals suitable for X-ray diffraction analysis. This method confirms the molecular structure and reveals intermolecular interactions stabilizing the crystal lattice.

Spectroscopic Validation

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectra exhibit characteristic signals for the pyridine ring (δ 8.45–8.70 ppm) and triazole protons (δ 7.90–8.10 ppm). The methyl ester group resonates as a singlet at δ 3.85 ppm.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 273.08 [M+H]⁺, consistent with the molecular formula C₁₀H₈Cl₂N₄O₂.

Industrial-Scale Production

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 5-chloro-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate has garnered attention for its biological activities, particularly in the following areas:

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit antimicrobial properties. Studies are ongoing to evaluate the efficacy of this compound against various bacterial and fungal strains. The presence of the chlorinated pyridine moiety may enhance its effectiveness compared to non-halogenated analogs.

Anticancer Potential

Triazole derivatives are being investigated for their anticancer properties. Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest. Further investigations into its molecular targets are necessary to elucidate its mode of action.

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in disease pathways. For example, it may interact with cyclooxygenase enzymes (COX), which are crucial in inflammation and cancer progression. Understanding these interactions can lead to the development of new therapeutic agents with improved efficacy and safety profiles.

Agrochemical Applications

In addition to its medicinal uses, this compound is being explored for applications in agriculture:

Pesticidal Properties

The structural characteristics of this compound suggest potential use as a pesticide or fungicide. Its ability to disrupt biological processes in pests could make it an effective agent in crop protection strategies. The ongoing research aims to evaluate its toxicity levels and environmental impact compared to existing agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Key Differences :

- Substituents : The analog replaces the methyl ester with a carboxylic acid group and substitutes the 3-chloropyridinyl group with a pyridin-2-yl moiety. Additionally, it incorporates a 3-chloro-4-methylphenyl group at position 1.

- Acidity : The carboxylic acid group in the analog confers a predicted pKa of 2.97, making it more acidic than the methyl ester derivative, which is expected to have a higher pKa (ester groups typically pKa ~13–14) .

Physicochemical Properties :

| Property | Target Compound (Methyl Ester) | Analog (Carboxylic Acid) |

|---|---|---|

| Molecular Formula | C₁₀H₇Cl₂N₃O₂ | C₁₅H₁₁ClN₄O₂ |

| Molar Mass (g/mol) | ~280 (estimated) | 314.73 |

| Density (g/cm³) | Not available | 1.45 ± 0.1 |

| Boiling Point (°C) | Not available | 538.4 ± 60.0 |

| pKa | ~13–14 (ester, estimated) | 2.97 ± 0.50 |

Functional Implications :

- Bioavailability : The carboxylic acid analog’s lower pKa enhances water solubility, favoring ionic interactions in biological systems, whereas the methyl ester may improve membrane permeability due to its lipophilicity.

Comparison with Other Triazole-Pyridine Hybrids

Evidence from patents and crystallographic studies (e.g., tert-butyl (3-chloro-2-(4-((5-chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)carbamoyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridin-4-yl)carbamate ) highlights the prevalence of triazole-pyridine scaffolds in drug discovery. Key distinctions include:

- Trifluoromethyl Groups : Some analogs incorporate trifluoromethyl substituents, which enhance metabolic stability and electronegativity compared to chlorine substituents .

- Carbamate vs. Ester Linkages : Carbamate groups (as in the patent compound) offer hydrolytic stability under physiological conditions, whereas methyl esters are more prone to enzymatic cleavage .

Biological Activity

Methyl 5-chloro-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate is a synthetic compound with significant potential in medicinal chemistry and agrochemicals. This compound features a triazole ring and a chlorinated pyridine moiety, which contribute to its diverse biological activities. Its molecular formula is C9H6Cl2N4O2, with a molecular weight of 273.08 g/mol.

Anticancer Activity

The triazole ring is also linked to anticancer properties. Recent studies have demonstrated that various 1,2,3-triazole hybrids exhibit promising antitumor abilities. For example, certain derivatives have shown significant cytotoxic effects against lung cancer cell lines (H460) with IC50 values as low as 6.06 μM . The mechanism often involves inducing apoptosis and increasing reactive oxygen species (ROS) production in cancer cells .

Enzyme Inhibition

This compound may also interact with enzymes such as acetylcholinesterase (AChE), which is crucial for neurodegenerative disease treatment. Triazoles are known for their ability to inhibit AChE and butyrylcholinesterase (BuChE), which can be beneficial in developing multitargeted inhibitors for conditions like Alzheimer's disease .

Summary of Biological Activities

Synthesis and Evaluation of Derivatives

Recent studies have focused on synthesizing various derivatives of triazole compounds to enhance their biological activity. For instance, the synthesis of hybrids combining 1,2,3-triazoles with other bioactive scaffolds has been reported to improve pharmacological profiles significantly. These hybrids demonstrated enhanced anticancer activities across multiple cancer types including prostate and breast cancers .

Specific Compound Evaluations

In one study evaluating a series of triazole-containing compounds, researchers found that specific derivatives exhibited strong antimicrobial activity against E. coli with minimal inhibitory concentrations (MIC) as low as 0.0063 μmol/mL . Such findings highlight the potential of this compound to be further investigated for similar applications.

Q & A

Q. Table 1: Comparative Synthesis Methods

| Method | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| Pd(OAc)₂/PPh₃ | Nitroarene cyclization | 65–78 | |

| Cu(I)-mediated click | Azide-alkyne coupling | 55–62 |

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

Routine characterization involves:

- ¹H/¹³C-NMR : To confirm substituent positions and aromatic proton environments (e.g., pyridyl vs. triazole protons) .

- LC-MS : For molecular ion verification (e.g., [M+H]⁺ at m/z 302.1) and purity assessment .

- Elemental Analysis : To validate C, H, N, and Cl content (±0.3% tolerance).

Q. Table 2: Key Spectral Data

| Technique | Observed Signal/Value | Reference |

|---|---|---|

| ¹H-NMR | δ 8.65 (pyridyl H), δ 4.10 (CH₃) | |

| LC-MS | m/z 302.1 [M+H]⁺ |

Advanced: How can reaction conditions be optimized to enhance yield in palladium-catalyzed syntheses?

Answer:

Optimization strategies include:

- Catalyst Loading : Reducing Pd(OAc)₂ from 5 mol% to 2 mol% while maintaining ligand ratios (e.g., PPh₃:Pd = 2:1) to minimize costs without sacrificing yield .

- Solvent Selection : Replacing DMF with acetonitrile improves regioselectivity in triazole formation .

- Temperature Control : Cyclization at 80°C reduces byproduct formation compared to 100°C .

Advanced: How do structural modifications influence biological activity in related triazole derivatives?

Answer:

Q. Table 3: Structure-Activity Relationships

| Modification | Biological Activity (IC₅₀) | Reference |

|---|---|---|

| 3-Chloropyridyl substituent | 12.5 µM (CYP inhibition) | |

| Methyl ester replacement | Loss of activity (>100 µM) |

Advanced: How can spectral data contradictions (e.g., NMR splitting patterns) be resolved?

Answer:

Discrepancies arise from:

- Solvent Effects : Deuterated DMSO vs. CDCl₃ alters proton splitting due to hydrogen bonding .

- Dynamic Rotamerism : Use variable-temperature NMR (VT-NMR) to freeze triazole ring conformers at –40°C .

Basic: What purification methods are effective for isolating this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.